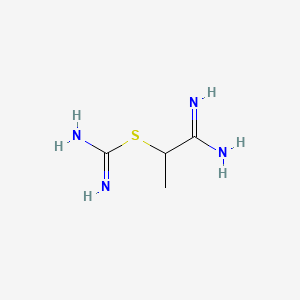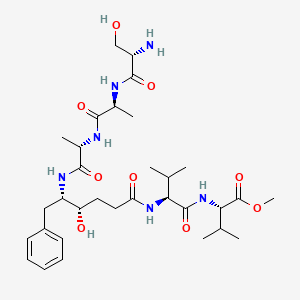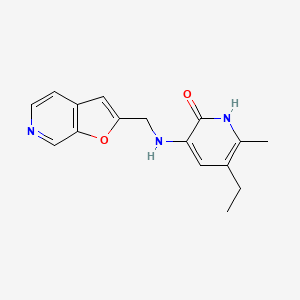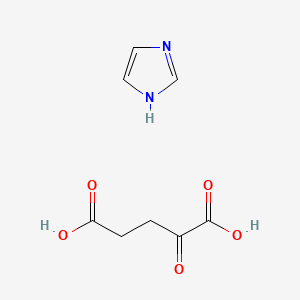![molecular formula C11H14N4S B12800274 2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine CAS No. 67219-28-7](/img/structure/B12800274.png)
2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 317625 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is often utilized in research settings for its ability to interact with specific molecular targets, making it a valuable tool in both chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 317625 involves a series of chemical reactions that require precise conditions to ensure the purity and efficacy of the final product. The synthetic route typically includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rate and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of NSC 317625 is scaled up using large reactors and automated systems to maintain consistency and quality. The process involves:
Bulk Synthesis: Large quantities of reactants are combined in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to ensure optimal performance.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
化学反応の分析
Types of Reactions
NSC 317625 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
The reactions involving NSC 317625 typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Catalysts: Catalysts such as palladium on carbon are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
NSC 317625 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: In biological research, NSC 317625 is used to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.
Industry: NSC 317625 is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of NSC 317625 involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting cellular processes. The pathways involved in its mechanism of action include:
Enzyme Inhibition: NSC 317625 can inhibit the activity of certain enzymes, preventing them from catalyzing reactions.
Receptor Binding: The compound can bind to receptors on the cell surface, triggering a cascade of intracellular events.
類似化合物との比較
NSC 317625 is unique in its structure and properties, but it can be compared to other similar compounds:
NSC 18725: This compound also exhibits enzyme inhibition but has different molecular targets.
NSC 12345: Known for its receptor-binding properties, NSC 12345 has a different chemical structure but similar biological effects.
特性
CAS番号 |
67219-28-7 |
|---|---|
分子式 |
C11H14N4S |
分子量 |
234.32 g/mol |
IUPAC名 |
2-(4-methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C11H14N4S/c1-14-5-7-15(8-6-14)11-13-9-3-2-4-12-10(9)16-11/h2-4H,5-8H2,1H3 |
InChIキー |
YKZCABREKASZPD-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NC3=C(S2)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


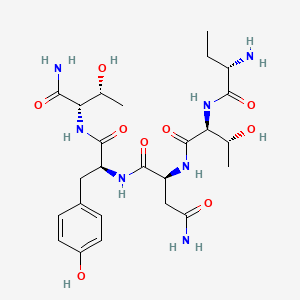
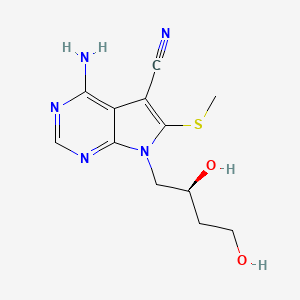
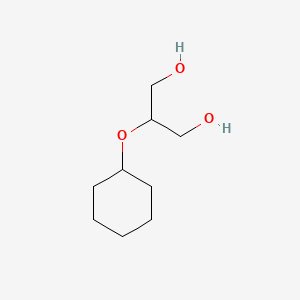



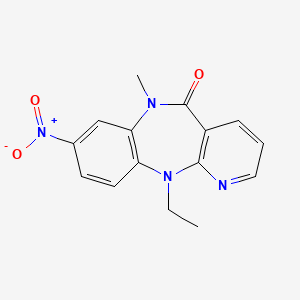

![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)

